Cas no 198419-91-9 (LY 367385)

LY 367385 structure
Nombre del producto:LY 367385
LY 367385 Propiedades químicas y físicas
Nombre e identificación
-
- Benzeneacetic acid, a-amino-4-carboxy-2-methyl-, (aS)-
- LY 367385
- AC1NSKBK
- CHEBI:252690
- CHEMBL94631
- LY-367385
- LY-367385 hydrochloride
- PDSP1_001314
- PDSP2_001298
- SureCN661700
- Tocris-1237
- SGIKDIUCJAUSRD-QMMMGPOBSA-N
- (S)-4-[aMino(carboxy)Methyl]-3-Methylbenzoic acid
- (S)-(+)-α-Amino-4-carboxy-2-methylbenzeneaceticacid
- (S)-(+)-a-amino-4-carboxy-2-methylbenzeneacetic acid
- (R)-(+)-alpha-Amino-4-carboxy-2-methylbenzeneacetic acid
- (S)-(+)-ALPHA-AMINO-4-CARBOXY-2-METHYLBENZENEACETIC ACID
- LY367385
- (S)-(+)-?-Amino-4-carboxy-2-methylbenzeneacetic acid
- D8UW47H17B
- 4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid
- CS-0028681
- SR-01000597418-1
- 2-methyl-4-carboxyphenylglycine
- D04JQR
- 198419-91-9
- SR-01000597418
- NCGC00025067-01
- NCGC00025067-02
- (s)-2-methyl-4-carboxyphenylglycine
- (S)-(+)-alpha-Amino-4-carboxy-2-methylbenzeneaceticacid
- BENZENEACETIC ACID, .ALPHA.-AMINO-4-CARBOXY-2-METHYL-, (.ALPHA.S)-
- Benzeneacetic acid, alpha-amino-4-carboxy-2-methyl-, (S)-
- BDBM50084140
- (S)-2-(4-Carboxy-2-methylphenyl)glycine
- (S)-4-(amino(carboxy)methyl)-3-methylbenzoic acid
- GTPL1379
- Metabotropic mGluR1 agonists, Lilly
- UNII-D8UW47H17B
- YHA41991
- BENZENEACETIC ACID, .ALPHA.-AMINO-4-CARBOXY-2-METHYL-, (S)-
- 4-((S)-AMINO(CARBOXY)METHYL)-3-METHYLBENZOIC ACID
- HB0398
- SCHEMBL661700
- HY-107515
- DTXSID2042563
- (+)-2-methyl-4-carboxyphenylglycine
- 4-[(1S)-1-amino-2-hydroxy-2-oxoethyl]-3-methylbenzoic acid
- J-012816
- Benzeneacetic acid, alpha-amino-4-carboxy-2-methyl-, (alphaS)-
- MS-23147
- Q27083034
- Benzeneacetic acid,a-amino-4-carboxy-2-methyl-,(as)-
- 4-((S)-Amino-carboxy-methyl)-3-methyl-benzoic acid
- LY-367385 hydrochloride, >=98% (HPLC)
- AKOS015923884
- MFCD02262124
- DA-75180
- G13128
-
- Renchi: 1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1
- Clave inchi: SGIKDIUCJAUSRD-QMMMGPOBSA-N
- Sonrisas: OC([C@H](C1C=CC(C(=O)O)=CC=1C)N)=O
Atributos calculados
- Calidad precisa: 209.068808
- Masa isotópica única: 209.068808
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 266
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: -1.8
- Carga superficial: 0
- Superficie del Polo topológico: 101
Propiedades experimentales
- Disolución: H2O: >10mg/mL
- PSA: 100.62000
- Logp: 1.47790
LY 367385 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9904-10mg |
LY 367385 |
198419-91-9 | 98% | 10mg |
¥2846.00 | 2023-09-09 | |
Biosynth | YHA41991-50 mg |
LY367385 |
198419-91-9 | 50mg |
$776.00 | 2022-12-28 | ||
TRC | L486690-500mg |
LY 367385 |
198419-91-9 | 500mg |
$ 3000.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15818-5mg |
LY367385 |
198419-91-9 | 5mg |
¥ 3130 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15818-50mg |
LY367385 |
198419-91-9 | 50mg |
¥ 12800 | 2023-09-07 | ||
1PlusChem | 1P002BYZ-1mg |
Benzeneacetic acid, α-amino-4-carboxy-2-methyl-, (αS)- |
198419-91-9 | 99% | 1mg |
$455.00 | 2025-02-19 | |
Ambeed | A492613-1mg |
(S)-4-(Amino(carboxy)methyl)-3-methylbenzoic acid |
198419-91-9 | 98+% | 1mg |
$150.0 | 2025-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15818-1 mg |
LY367385 |
198419-91-9 | 1mg |
¥1310.00 | 2022-04-26 | ||
TRC | L486690-25mg |
LY 367385 |
198419-91-9 | 25mg |
$299.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9904-50mg |
LY 367385 |
198419-91-9 | 98% | 50mg |
¥11542.00 | 2023-09-09 |
LY 367385 Literatura relevante
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
198419-91-9 (LY 367385) Productos relacionados
- 7292-81-1((RS)-4-CARBOXYPHENYLGLYCINE)
- 1780557-16-5(1-(4-Hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde)
- 1805123-63-0(Methyl 3-amino-6-fluoro-2-nitrobenzoate)
- 2227712-29-8(rac-(1R,2S)-2-(5-bromo-2-chloropyridin-3-yl)cyclopropan-1-amine)
- 859034-00-7(methyl 4-hydroxy-3-(propan-2-yl)benzoate)
- 21059-46-1(calcium L-aspartate)
- 27653-68-5(Trimethoprim N-oxide)
- 1805342-01-1(3-Bromo-2-cyano-5-(difluoromethyl)pyridine-4-acetonitrile)
- 879440-09-2(8-(4-ethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2248401-81-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1H-pyrazol-1-yl)benzoate)
Proveedores recomendados
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos

Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote

Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
